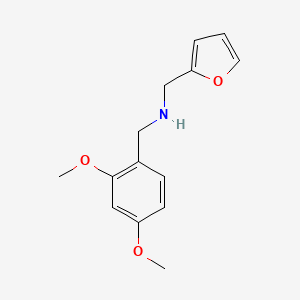
4-Fluorophenacyl thiocyanate
Overview
Description
It is a thiocyanate derivative of 4-fluorophenacyl chloride and is commonly used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenacyl thiocyanate typically involves the reaction of potassium thiocyanate with 2-bromo-1-(4-fluorophenyl)ethanone in acetonitrile. The mixture is heated to reflux for 2 hours, resulting in the formation of 1-(4-fluorophenyl)-2-thiocyanatoethanone . The reaction conditions are as follows:
Solvent: Acetonitrile
Temperature: Reflux
Duration: 2 hours
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of acetonitrile as a solvent and potassium thiocyanate as a reagent are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenacyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different thiocyanate derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Fluorophenacyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluorophenacyl thiocyanate involves the interaction of the thiocyanate group with target molecules. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction is crucial for its applications in labeling and synthesis.
Comparison with Similar Compounds
- Phenacyl thiocyanate
- 2,4-Difluorophenacyl thiocyanate
- Ethylthiocyanate
Comparison: 4-Fluorophenacyl thiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific labeling or synthesis conditions .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSZJFCYAQUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400756 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43045-16-5 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
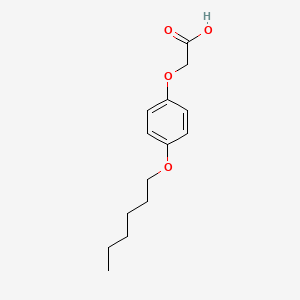

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

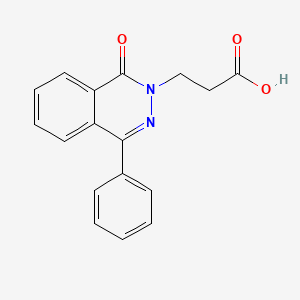
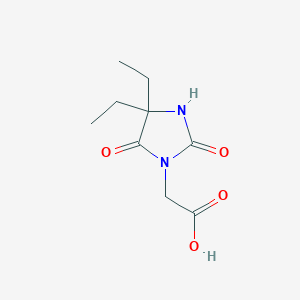
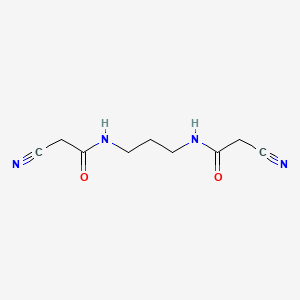
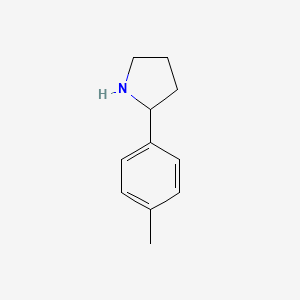

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B1307569.png)
